calcium;2,3-dimethylbenzenesulfonate
Description
Calcium 2,3-dimethylbenzenesulfonate is a calcium salt derived from 2,3-dimethylbenzenesulfonic acid. The compound’s structure features a sulfonate group attached to a benzene ring with methyl substituents at the 2- and 3-positions, which may influence its solubility, stability, and reactivity compared to other alkylbenzenesulfonates.
Properties
CAS No. |
28088-63-3 |
|---|---|
Molecular Formula |
C16H18CaO6S2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
calcium;2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/2C8H10O3S.Ca/c2*1-6-4-3-5-8(7(6)2)12(9,10)11;/h2*3-5H,1-2H3,(H,9,10,11);/q;;+2/p-2 |
InChI Key |
JNIZKBDDCOPXDZ-UHFFFAOYSA-L |
SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Ca+2] |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Ca+2] |
Other CAS No. |
28088-63-3 |
Origin of Product |
United States |
Preparation Methods
Post-Reaction Processing
- The reaction mixture is filtered to remove unreacted calcium carbonate or other solid impurities.
- Concentration is carried out to remove excess solvent and water, often using distillation apparatus including concentrator, distillation still, and condenser.
- The concentrated solution is then subjected to further processing such as sedimentation and filtration to obtain the final calcium sulfonate product.
Improved Preparation Method: Sedimentation and Filtration Enhancement
A notable advancement in the preparation of calcium alkyl benzene sulfonates, which can be applied to this compound, involves an improved post-reaction treatment process designed to enhance filtration efficiency, product yield, and reduce energy consumption and waste residue.
Process Description
- After the neutralization reaction, the reaction solution is transferred to a sedimentation tank equipped with stirring.
- The solution is allowed to stand for 10-15 hours to promote phase separation.
- The upper clear liquid layer is decanted into a concentration kettle, where solvents and trace water are removed to yield the finished calcium sulfonate product.
- The sediment at the bottom of the tank is diluted with additional solvent (typically methanol) at 3 to 4 times the sediment weight and stirred.
- This diluted mixture is then vacuum filtered to separate solids.
- The filtrate (mother liquor) is recycled back into the synthesis process, while the filter residue is disposed of by burning.
Advantages
- Facilitated Filtration: Dilution reduces viscosity and eliminates the need for diatomite, which traditionally adsorbs product and reduces yield.
- Increased Product Yield: Avoiding diatomite adsorption and improving filtration efficiency increases yield by approximately 4-5%.
- Reduced Energy Consumption: The process shortens filtration time and reduces the need for extensive solvent evaporation.
- Lower Waste Residue: Filter residue volume is reduced by about 30%, and contains only inorganic salts and solvents, simplifying disposal.
Data Table: Comparison of Preparation Methods
| Parameter | Traditional Method (Using Ca(OH)2 or CaCO3) | Improved Sedimentation & Filtration Method |
|---|---|---|
| Solvent | Methanol or Ethanol | Methanol |
| Reaction Temperature | ≤ 60°C | 30-40°C |
| Reaction Time | 50-90 minutes | ~1 hour |
| Calcium Content in Solution | 30-35% | ~65% after concentration |
| Filtration Aid | Diatomite (required) | None |
| Filtration Time | Long | Shorter |
| Product Yield | Baseline | +4-5% improvement |
| Filter Residue Volume | Higher, contains diatomite | Reduced by ~30%, no diatomite |
| Energy Consumption | High (due to solvent removal and filtration) | Lower (due to efficient filtration and recycling) |
| Waste Residue Disposal | Complex due to diatomite | Simplified, burning of inorganic residue |
Research Findings and Practical Considerations
- The improved method's key innovation lies in the sedimentation step that allows phase separation, facilitating easier removal of the product-rich phase and efficient handling of sediments.
- Recycling of mother liquor reduces raw material consumption and environmental impact.
- The use of methanol as solvent ensures good solubility and reaction kinetics but requires careful handling due to flammability.
- The process parameters such as solvent-to-sediment ratio, sedimentation time, and reaction pH (7-8) are critical for optimal product quality and yield.
- The method is scalable, demonstrated at 5000L reactor scale with consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
calcium;2,3-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce sulfonates.
Scientific Research Applications
calcium;2,3-dimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and as a surfactant in laboratory experiments.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of detergents, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid, dimethyl-, calcium salt (2:1) involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with various substrates, facilitating reactions such as catalysis and stabilization of intermediates. The calcium ion plays a crucial role in maintaining the structural integrity of the compound and enhancing its reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Calcium Dodecylbenzene Sulfonate (CaDDBS)
- Molecular Structure : CaDDBS (C₃₆H₅₈CaO₆S₂) has a long dodecyl (C₁₂) alkyl chain attached to the benzene ring, compared to the shorter methyl groups in calcium 2,3-dimethylbenzenesulfonate .
- Applications :
2.1.2 Calcium Polystyrene Sulfonate
- Medical Use : Calcium polystyrene sulfonate is a phosphate binder used in nephrology to treat hyperkalemia. However, it has been linked to increased arterial stiffness in patients, likely due to calcium overload .
- Differentiation : The absence of a polystyrene backbone in calcium 2,3-dimethylbenzenesulfonate may reduce its ion-exchange capacity but mitigate calcium-related side effects.
2.1.3 Sodium Tanshinone IIA Sulfonate (STS)
- Biological Activity: STS, a sulfonated diterpene, inhibits IDO1 and TDO2 enzymes, showing promise in cancer immunotherapy .
- Comparison: The dimethylbenzene moiety in calcium 2,3-dimethylbenzenesulfonate lacks the conjugated quinone structure of STS, suggesting divergent biological targets and mechanisms.
Toxicity and Environmental Impact
- Dimethylbenzene Isomers :
- Toxicity to Propsilocerus akamusi larvae decreases in the order: 1,2-dimethylbenzene > 1,3-dimethylbenzene > 1,4-dimethylbenzene .
- The 2,3-dimethyl substitution in calcium 2,3-dimethylbenzenesulfonate may confer intermediate toxicity compared to these isomers, though sulfonation generally reduces volatility and bioavailability.
- Joint Toxicity: Binary mixtures of substituted benzenes (e.g., nitrobenzene + phenol) exhibit synergistic or antagonistic effects, implying that calcium 2,3-dimethylbenzenesulfonate’s environmental impact depends on coexisting pollutants .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of calcium 2,3-dimethylbenzenesulfonate?
- Methodological Answer :
- Elemental Analysis : Quantify calcium content via inductively coupled plasma optical emission spectroscopy (ICP-OES) to confirm stoichiometry .
- Spectroscopy : Use -NMR and -NMR to verify the aromatic substitution pattern (2,3-dimethyl groups) and sulfonate coordination. Infrared (IR) spectroscopy can confirm sulfonate (S=O) stretching vibrations (~1180–1120 cm) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring decomposition temperatures under inert atmospheres (e.g., N) to identify hydrated vs. anhydrous forms .
Q. How can researchers synthesize calcium 2,3-dimethylbenzenesulfonate with high yield?
- Methodological Answer :
- Precursor Synthesis : React 2,3-dimethylbenzenesulfonyl chloride with calcium hydroxide or carbonate in aqueous ethanol. Monitor pH (6.5–7.5) to avoid hydrolysis of the sulfonate group .
- Purification : Recrystallize from hot water or ethanol to remove unreacted precursors. Validate purity via melting point determination (compare to literature values for analogous sulfonates, e.g., sodium benzenesulfonate melts at 450°C ).
Advanced Research Questions
Q. How should experimental designs address discrepancies in reported solubility data for calcium sulfonate derivatives?
- Methodological Answer :
- Solvent Polarity Screening : Systematically test solubility in water, ethanol, DMSO, and hexane. Note that bulky alkyl/aryl substituents (e.g., 2,3-dimethyl groups) reduce aqueous solubility compared to unsubstituted sulfonates .
- pH-Dependent Studies : Measure solubility across pH 2–12 using potentiometric titration. Calcium sulfonates often exhibit lower solubility in acidic conditions due to protonation of the sulfonate group .
- Contradiction Resolution : Cross-reference with X-ray crystallography data to correlate solubility with crystal packing efficiency .
Q. What strategies optimize calcium 2,3-dimethylbenzenesulfonate’s performance in high-temperature lubrication applications?
- Methodological Answer :
- Additive Synergy : Blend with lithium complex greases to enhance thermal stability (e.g., 4-ball wear tests show calcium sulfonate greases withstand >150°C without additives ).
- Rheological Testing : Use ASTM D2596 (Timken test) to evaluate extreme-pressure properties. Calcium sulfonates typically outperform lithium greases in load-bearing capacity due to their soap-thickened structure .
- Failure Analysis : Compare TGA profiles (e.g., decomposition onset at ~300°C ) with in-situ high-temperature FTIR to detect oxidative degradation pathways.
Q. How can researchers resolve contradictions in toxicity profiles of calcium sulfonate derivatives?
- Methodological Answer :
- Hazard Assessment : Follow ISO 4316 for pH testing and GB/T 30799 for heavy metal analysis (e.g., As ≤3 mg/kg, Pb ≤20 mg/kg) to comply with cosmetic and industrial safety standards .
- In vitro Toxicity Screening : Use cell viability assays (e.g., MTT on human dermal fibroblasts) to differentiate between acute toxicity (rare in calcium sulfonates ) and long-term exposure risks.
- Data Harmonization : Cross-validate results using OECD guidelines for chemical safety, ensuring alignment with regulatory thresholds (e.g., EINECS listings ).
Key Research Recommendations
- Prioritize structure-property relationship studies to correlate substituent effects (e.g., methyl groups) with lubrication performance .
- Adopt green chemistry principles for synthesis, minimizing solvent waste via aqueous-phase reactions .
- Leverage computational modeling (e.g., DFT) to predict sulfonate coordination dynamics with calcium ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
